molecular formula C14H13F3O2 B14594247 1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene CAS No. 60512-49-4

1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene

Cat. No.: B14594247
CAS No.: 60512-49-4
M. Wt: 270.25 g/mol
InChI Key: JLCXQAMTKHJTNO-UHFFFAOYSA-N
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Description

1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene is a chemical compound known for its unique structure and properties It contains a methoxy group, a trifluoroethoxy group, and a cyclopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene involves its interaction with specific molecular targets. The trifluoroethoxy and cyclopropyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene is unique due to the presence of both the trifluoroethoxy and cyclopropyl groups attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

60512-49-4

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

1-methoxy-4-[2-[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl]benzene

InChI

InChI=1S/C14H13F3O2/c1-18-12-4-2-11(3-5-12)6-7-13(8-9-13)19-10-14(15,16)17/h2-5H,8-10H2,1H3

InChI Key

JLCXQAMTKHJTNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2(CC2)OCC(F)(F)F

Origin of Product

United States

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